N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, featuring a pyrido[1,2-a]pyrimidine core and a naphthalen-2-yloxyacetamide moiety, suggests it may have interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 7-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acetylation: The naphthalen-2-yloxyacetamide moiety can be introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chlorine atom at the 7-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted pyrido[1,2-a]pyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidines: Other compounds in this class may have similar biological activities but differ in their specific substituents and overall structure.
Naphthalen-2-yloxyacetamides: Compounds with this moiety may share some pharmacological properties but differ in their core structures.
Uniqueness
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide is unique due to its specific combination of a pyrido[1,2-a]pyrimidine core and a naphthalen-2-yloxyacetamide moiety. This unique structure may confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-13-20(21(27)25-11-16(22)7-9-18(25)23-13)24-19(26)12-28-17-8-6-14-4-2-3-5-15(14)10-17/h2-11H,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWBXXUUTGTKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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